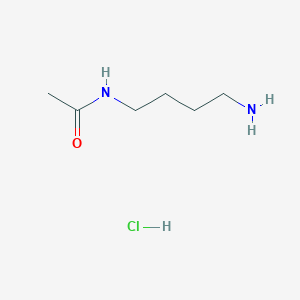

N-(4-aminobutyl)acetamide hydrochloride

Übersicht

Beschreibung

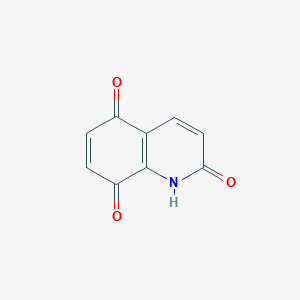

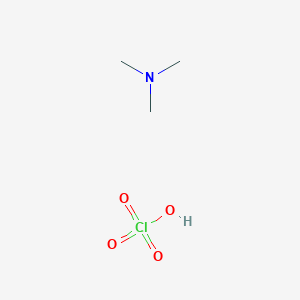

N-Acetylputrescine hydrochloride is a derivative of putrescine, a polyamine that plays a crucial role in cellular functions. It has the molecular formula C6H14N2O · HCl and a molecular weight of 166.65 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Wirkmechanismus

Target of Action

N-(4-aminobutyl)acetamide hydrochloride, also known as N-Acetylputrescine hydrochloride, is a compound that primarily targets biological macromolecules . These macromolecules play a crucial role in various biological processes, including the regulation of cellular functions .

Mode of Action

The compound interacts with its targets through a process known as reversible acetylation . This interaction results in changes in the function of the targeted macromolecules, thereby influencing the overall cellular processes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the intracellular polyamine metabolism . The compound’s interaction with its targets can lead to dysregulation of this pathway, which is often associated with neoplastic diseases .

Pharmacokinetics

The pharmacokinetic properties of this compound include high gastrointestinal (GI) absorption .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the regulation of cellular functions . By interacting with biological macromolecules, the compound can influence various cellular processes, potentially leading to changes in cell behavior .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

N-Acetylputrescinhydrochlorid kann durch Acetylierung von Putrescin synthetisiert werden. Die Reaktion beinhaltet die Verwendung von Essigsäureanhydrid oder Acetylchlorid als Acetylierungsmittel. Die Reaktion wird typischerweise in einem wässrigen oder organischen Lösungsmittel unter kontrollierten Temperaturbedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für N-Acetylputrescinhydrochlorid nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz großtechnische Acetylierungsreaktionen unter optimierten Bedingungen, um Ausbeute und Reinheit zu maximieren. Das Produkt wird dann durch Kristallisation oder andere Trennverfahren gereinigt, um die gewünschte Verbindung in ihrer Hydrochloridform zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen

N-Acetylputrescinhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Hydrolyse: Die Verbindung kann hydrolysiert werden, um Putrescin und Essigsäure zu erzeugen.

Substitution: Es kann an Substitutionsreaktionen teilnehmen, bei denen die Acetylgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen

Hydrolyse: Umfasst typischerweise die Verwendung von Wasser oder wässrigen Säure-/Basenlösungen.

Substitution: Häufige Reagenzien sind Nukleophile wie Amine oder Thiole unter milden bis moderaten Bedingungen.

Hauptprodukte

Hydrolyse: Erzeugt Putrescin und Essigsäure.

Substitution: Führt zu verschiedenen substituierten Derivaten, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

N-Acetylputrescinhydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Biomarker für Parkinson-Krankheit: Es wurde als potenzieller Biomarker für die Parkinson-Krankheit identifiziert, der bei der Diagnose und dem Verständnis der Pathophysiologie der Krankheit hilft.

Metabolismusstudien: Wird in Studien zum Polyamin-Stoffwechsel und seiner Rolle bei zellulären Funktionen verwendet.

Pharmakologische Forschung: Untersucht auf seine potenziellen therapeutischen Wirkungen und Interaktionen mit verschiedenen biologischen Zielen.

Wirkmechanismus

Der Wirkmechanismus von N-Acetylputrescinhydrochlorid beinhaltet seine Rolle als Polyaminderivat. Polyamine wie Putrescin sind an verschiedenen zellulären Prozessen beteiligt, darunter Genexpression, Zellwachstum und -differenzierung. N-Acetylputrescinhydrochlorid übt seine Wirkungen aus, indem es mit zellulären Komponenten wie DNA, RNA und Proteinen interagiert und deren Funktion und Stabilität beeinflusst .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Putrescin: Die Stammverbindung von N-Acetylputrescinhydrochlorid, die an ähnlichen zellulären Prozessen beteiligt ist.

Spermidin: Ein weiteres Polyamin mit ähnlichen biologischen Rollen, aber unterschiedlichen strukturellen Eigenschaften.

Spermin: Ein höheres Polyamin mit komplexeren Funktionen im Zellstoffwechsel.

Einzigartigkeit

N-Acetylputrescinhydrochlorid ist aufgrund seiner acetylierten Struktur einzigartig, die im Vergleich zu seiner Stammverbindung Putrescin unterschiedliche chemische Eigenschaften und Reaktivität verleiht. Diese Modifikation ermöglicht es, in bestimmten Forschungsanwendungen verwendet zu werden, wie zum Beispiel seine Rolle als Biomarker für die Parkinson-Krankheit .

Eigenschaften

IUPAC Name |

N-(4-aminobutyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-6(9)8-5-3-2-4-7;/h2-5,7H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBECFEJUQZXMFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00499571 | |

| Record name | N-(4-Aminobutyl)acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18233-70-0 | |

| Record name | Monoacetyl-1,4-diaminobutane hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18233-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Aminobutyl)acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester](/img/structure/B100422.png)